molecular formula C16H25NO4 B1348231 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane CAS No. 66750-10-5

13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane

Cat. No. B1348231
CAS RN: 66750-10-5
M. Wt: 295.37 g/mol
InChI Key: SGDQOAKAHLFKBV-UHFFFAOYSA-N
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Description

13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane (13-PTAC) is a heterocyclic compound derived from the cyclization of 1,4,7,10-tetraoxa-13-azacyclopentadecane (TAC). It is a novel, non-toxic, biodegradable, and water-soluble compound that has been studied for a variety of applications, including the synthesis of pharmaceuticals, the development of new materials, and the design of nanomaterials.

Scientific Research Applications

Complexation and Fluorescence Studies

The compound 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane has been studied for its ability to complex with various metal ions. In one study, it was reported to form fluorescent complexes with alkali metal ions in acetonitrile, demonstrating potential in fluorescence-based applications (Geue et al., 2003).

Ion Detection and Sensing

This compound has also been used in the creation of colorimetric sensors for detecting specific metal ions. For instance, its derivatives have been effective in selectively detecting Hg²⁺ and Mg²⁺ ions through changes in absorption spectra (Tian & Ihmels, 2011).

Synthesis and Electrochemistry

Research has also been conducted on synthesizing derivatives of this compound and studying their electrochemical properties. The synthesis and electrochemistry of crown ether dithiocarbamates derived from this compound have been explored, highlighting its versatility in organic synthesis and potential in electrochemical applications (Granell et al., 1990).

Structural and Photophysical Characterization

The compound has been a subject of interest in structural characterization studies. For instance, its derivatives have been used to create fluorescent probes, with detailed studies on their molecular structure, offering insights into their potential use in fluorescence-based applications (Zhang & Wu, 2016).

Application in Biosensors

Furthermore, derivatives of this compound have been utilized in the development of biosensors. For example, a study explored its use in an optical acetylcholinesterase biosensor, indicating its potential in biotechnological applications (Ozturk et al., 2007).

properties

IUPAC Name

13-phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-2-4-16(5-3-1)17-6-8-18-10-12-20-14-15-21-13-11-19-9-7-17/h1-5H,6-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDQOAKAHLFKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCOCCOCCN1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40216885
Record name 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666259
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane

CAS RN

66750-10-5
Record name N-Phenylaza-15-crown-5
Source CAS Common Chemistry
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Record name 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane
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Record name 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13-phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane
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Record name N-Phenylaza-15-crown-5 Ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MT Mizwicki, F Haddadian, TS Kimmerling… - …, 2001 - ACS Publications
Hybrid phosphine crown ether ligands have been obtained from PhP(OMe) 2 and P(OPh) 3 and carbanions generated by low-temperature Li/Br exchange reactions involving 4‘-bromo-…
Number of citations: 5 pubs.acs.org
HW Mbatia, DP Kennedy, CE Camire, CD Incarvito… - 2010 - Wiley Online Library
Historically, caged compounds have been used to interrogate the biological activity of organic molecules by using light; however, R. Tsien and others have developed methodologies …
HW Mbatia - 2012 - opencommons.uconn.edu
Recent investigations have shifted the focus of Cu+ from a static component of the cellular machinery to a dynamic effector in cellular signaling cascades. At present, there are no means …
Number of citations: 0 opencommons.uconn.edu
AY Freidzon, AA Bagatur'Yants, SP Gromov… - Russian chemical …, 2005 - Springer
The effect of the local interaction of a metal ion with the solvent on the conformations of calcium complexes of arylazacrown ethers and an azacrown-containing dye was studied using …
Number of citations: 9 link.springer.com
D Jiménez, R Martínez‐Máñez, F Sancenón… - 2005 - Wiley Online Library
The synthesis and characterisation of a family of multi‐channel receptors containing crown‐cation binding sites anchored to a 1‐aminophenyl‐1,2,2‐tricyanoethylene group is reported. …
N Boens, V Leen, W Dehaen - Chemical Society Reviews, 2012 - pubs.rsc.org
This critical review covers the advances made using the 4-bora-3a,4a-diaza-s-indacene (BODIPY) scaffold as a fluorophore in the design, synthesis and application of fluorescent …
Number of citations: 284 pubs.rsc.org
BJ Sheu - 1992
Number of citations: 2

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